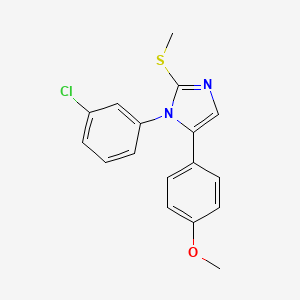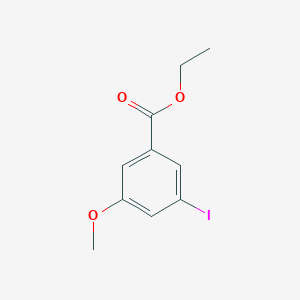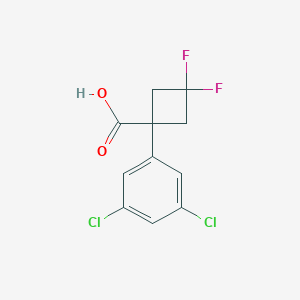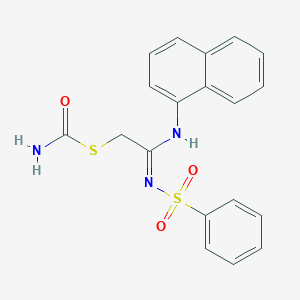![molecular formula C26H22N4O3S B2479414 benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 946330-07-0](/img/structure/B2479414.png)
benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is an intriguing compound that falls under the category of sulfanyl acetate derivatives Its structure comprises a benzyl group attached to an acetate moiety, with an indole and methoxyphenyl-substituted triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common approach is the condensation of 1H-indole-3-carboxaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate then undergoes cyclization with thioglycolic acid derivatives to yield the triazole ring. Finally, the resulting triazole compound is esterified with benzyl acetate to produce the target compound.
Industrial Production Methods: : Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvents, is crucial to enhance yield and purity. Continuous flow synthesis and automated reactors may also be employed to streamline production.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes: : Benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate can oxidize the sulfanyl group.
Reduction: : Catalytic hydrogenation using palladium on carbon can reduce the triazole ring.
Substitution: : Halogenation reagents (e.g., N-bromosuccinimide) can substitute hydrogen atoms on the indole ring.
Coupling Reactions: : Suzuki coupling using palladium catalysts can introduce various aryl groups to the triazole ring.
Major Products Formed from These Reactions: : The products formed depend on the type of reaction and the substituents introduced. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups.
Aplicaciones Científicas De Investigación
Benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has shown potential in various scientific research fields:
Chemistry: : As a versatile intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: : Investigated for its potential as a bioactive compound, with possible roles in enzyme inhibition and receptor modulation.
Medicine: : Explored for its therapeutic potential, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry: : Used as a precursor for the synthesis of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate varies based on its application:
Molecular Targets and Pathways: : In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The indole and triazole moieties are known to bind to various biological targets, affecting signaling pathways and cellular processes.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds: : Compared to other sulfanyl acetate derivatives, benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is unique due to the presence of both indole and methoxyphenyl groups, which confer distinct electronic and steric properties.
List of Similar Compounds
Methyl 2-{[5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Ethyl 2-{[5-(1H-indol-3-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Propyl 2-{[5-(1H-indol-3-yl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Propiedades
IUPAC Name |
benzyl 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-32-20-13-11-19(12-14-20)30-25(22-15-27-23-10-6-5-9-21(22)23)28-29-26(30)34-17-24(31)33-16-18-7-3-2-4-8-18/h2-15,27H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDUOLOQNRCBQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OCC3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate](/img/structure/B2479337.png)
![ethyl 2-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2479339.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479342.png)








